molecular formula C12H17NO5 B115394 diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 148257-14-1

diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B115394
CAS No.: 148257-14-1
M. Wt: 255.27 g/mol
InChI Key: BDISLHPIKVZWDN-XAVMHZPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the molecular formula C12H17NO5 . It has a molecular weight of 255.27 . This compound is intended for research use only .


Molecular Structure Analysis

The SMILES string representation of this compound is CC(C)(C)OC(=O)N[C@H]1[C@@H]2C=CC@HO)O2 . This string provides a way to represent the structure of the compound in text format, which can be useful for database searches and computational chemistry analyses.

Scientific Research Applications

Organic Synthesis and Stereochemistry

A highly diastereoselective Diels–Alder reaction between cyclopentadiene and ethyl (Z)-2-N-Boc-amino-3-nitroacrylate in neat conditions affords the ethyl 2-t-butoxycarbonylamino-3-endo-nitro-bicyclo[2.2.1]hept-5-ene-2-exo-carboxylate. This new constrained carbocyclic amino acid is a building block for the synthesis of norbornane derivatives and provides valuable information on the stability of different stereomers related to the substitution pattern and presence of the double bond in the ring (Caputo et al., 2006).

High-Performance Liquid Chromatography (HPLC)

Developed reversed-phase HPLC methods enable separation and identification of the enantiomers of bicyclic β-amino acids, showcasing the compound's relevance in analytical chemistry for understanding the stereochemistry of complex organic molecules (Török et al., 1998).

Chiral Source for Enantioselective Synthesis

The title compound is an excellent chiral source for the enantioselective synthesis of heterocycles, demonstrating over 99% enantiomeric excess in the synthesis of diastereomers of tetracyclic pyrrolopyrimidine derivatives. This indicates its potential for preparing enantiomeric heterocycles in medicinal chemistry (Fülöp et al., 2008).

Materials Science

Alicyclic polymers designed for 193 nm photoresist materials incorporate derivatives of the compound, highlighting its utility in the synthesis and characterization of new materials for advanced lithographic applications. These polymers exhibit properties suitable for photoresist applications, including solubility in common organic solvents and variable glass transition temperatures (Okoroanyanwu et al., 1998).

Continuous Photo Flow Chemistry

The compound is involved in the synthesis of deuterium-labeled derivatives, showing its application in continuous photo flow chemistry for the scale-up synthesis of biologically active compounds and material science components. This approach optimizes reaction conditions for efficient production with excellent deuterium content (Yamashita et al., 2019).

Properties

IUPAC Name

(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9-7-5-4-6(17-7)8(9)10(14)15/h4-9H,1-3H3,(H,13,16)(H,14,15)/t6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDISLHPIKVZWDN-XAVMHZPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C=CC(C1C(=O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H]2C=C[C@H]([C@H]1C(=O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148257-14-1
Record name diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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